Molecular Weight and Calculated logP Differentiation vs. N-Benzyl Analog
The N-cyclopentyl derivative (MW 276.38) is approximately 37 Da smaller than the N-benzyl analog N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide (MW 313.4) . This structural difference translates to a lower calculated logP (ClogP) for the cyclopentyl derivative (estimated ~2.8 vs. ~3.5 for the benzyl analog using ChemDraw 20.0 predictions), indicating reduced lipophilicity. In sigma-1 ligand series, lower lipophilicity within this range correlates with improved metabolic stability and reduced hERG binding risk [1].
| Evidence Dimension | Molecular weight and calculated logP |
|---|---|
| Target Compound Data | MW = 276.38 g/mol; ClogP (ChemDraw est.) ~2.8 |
| Comparator Or Baseline | N-benzyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide; MW ≈ 313.4 g/mol; ClogP est. ~3.5 |
| Quantified Difference | ΔMW = -37 Da; ΔClogP ≈ -0.7 |
| Conditions | In silico prediction using ChemDraw 20.0 (PerkinElmer); experimental logP not available for target compound. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target binding, making the cyclopentyl analog potentially more suitable for in vitro assays requiring higher compound concentrations.
- [1] Corbera J, et al. A medicinal-chemistry-guided approach to selective and druglike sigma 1 ligands. ChemMedChem. 2006 Jan;1(1):140-54. PMID: 16892345. View Source
